molecular formula C6H5N3S B13679088 2-Isothiocyanato-3-methylpyrazine

2-Isothiocyanato-3-methylpyrazine

Cat. No.: B13679088
M. Wt: 151.19 g/mol
InChI Key: PSEVBSBGRDIZAS-UHFFFAOYSA-N
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Description

2-Isothiocyanato-3-methylpyrazine is a chemical compound belonging to the pyrazine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions This compound is notable for its isothiocyanate functional group, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanato-3-methylpyrazine typically involves the reaction of 3-methylpyrazine with thiophosgene or other isothiocyanate precursors. One common method includes the reaction of 3-methylpyrazine with carbon disulfide (CS2) in the presence of a base to form a dithiocarbamate intermediate, which is then desulfurized using cyanuric acid to yield the isothiocyanate product .

Industrial Production Methods: Industrial production of isothiocyanates, including this compound, often employs scalable and efficient methods such as the one-pot synthesis under aqueous conditions. This method involves the in situ generation of a dithiocarbamate salt from the amine substrate, followed by elimination to form the isothiocyanate product .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanato-3-methylpyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Addition Reactions: The compound can participate in addition reactions with nucleophiles, leading to the formation of thioureas and other derivatives.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, thiols.

    Solvents: Dimethylbenzene, aqueous conditions.

    Catalysts: Cyanuric acid, bases like DABCO (1,4-Diazabicyclo[2.2.2]octane).

Major Products:

    Thioureas: Formed by the reaction with primary or secondary amines.

    Substituted Pyrazines: Formed by nucleophilic substitution reactions.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 2-Isothiocyanato-3-methylpyrazine is unique due to its isothiocyanate functional group, which imparts distinct reactivity and biological activities compared to other pyrazine derivatives. Its ability to undergo nucleophilic substitution and addition reactions makes it a valuable intermediate in organic synthesis and a potential therapeutic agent.

Properties

Molecular Formula

C6H5N3S

Molecular Weight

151.19 g/mol

IUPAC Name

2-isothiocyanato-3-methylpyrazine

InChI

InChI=1S/C6H5N3S/c1-5-6(9-4-10)8-3-2-7-5/h2-3H,1H3

InChI Key

PSEVBSBGRDIZAS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN=C1N=C=S

Origin of Product

United States

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